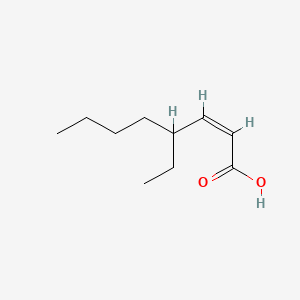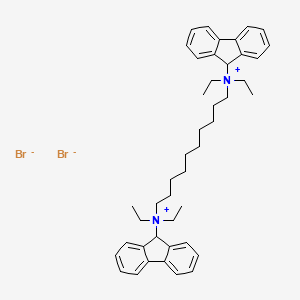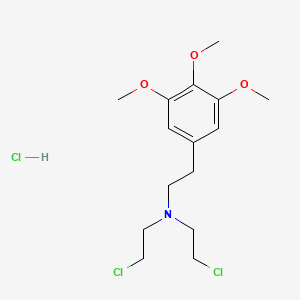
N,N-bis(2-chloroethyl)-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-bis(2-chloroethyl)-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride” is a synthetic organic compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties and have been studied for various applications, including medicinal chemistry and cancer treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-bis(2-chloroethyl)-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride” typically involves the reaction of 2-(3,4,5-trimethoxyphenyl)ethanamine with 2-chloroethylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
“N,N-bis(2-chloroethyl)-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, and alcohols can react with the chloroethyl groups under basic conditions.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Biology
The compound has been studied for its biological activity, particularly its potential as an alkylating agent that can modify DNA and proteins.
Medicine
In medicine, nitrogen mustards like this compound have been explored for their potential use in cancer therapy due to their ability to interfere with DNA replication in rapidly dividing cells.
Industry
In the industrial sector, the compound may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of “N,N-bis(2-chloroethyl)-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride” involves the formation of highly reactive aziridinium ions. These ions can alkylate nucleophilic sites in DNA, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately causing cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-bis(2-chloroethyl)aniline;hydrochloride
- N,N-bis(2-chloroethyl)-2-nitroaniline;hydrochloride
- N,N-bis(2-chloroethyl)-2-(4-methoxyphenyl)ethanamine;hydrochloride
Uniqueness
“N,N-bis(2-chloroethyl)-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride” is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which may impart specific steric and electronic properties that influence its reactivity and biological activity.
Propriétés
Numéro CAS |
92725-10-5 |
|---|---|
Formule moléculaire |
C15H24Cl3NO3 |
Poids moléculaire |
372.7 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C15H23Cl2NO3.ClH/c1-19-13-10-12(11-14(20-2)15(13)21-3)4-7-18(8-5-16)9-6-17;/h10-11H,4-9H2,1-3H3;1H |
Clé InChI |
URJWMZOXEFAQNM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CCN(CCCl)CCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)


![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride](/img/structure/B13782978.png)
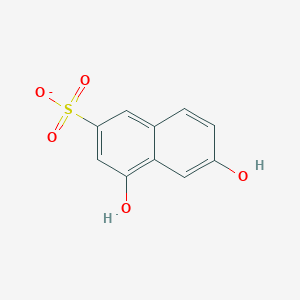
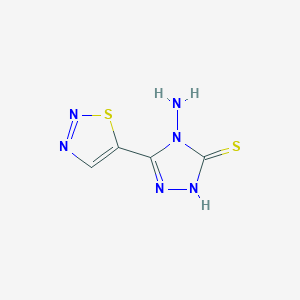
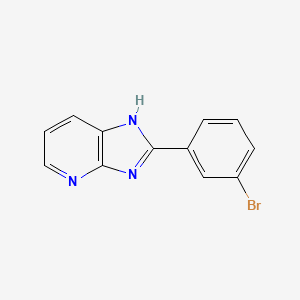
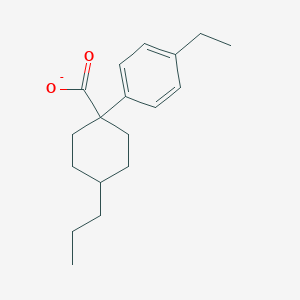
![calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate](/img/structure/B13782997.png)
